molecular formula C22H20N2O3S2 B2661668 (Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892293-42-4

(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2661668
CAS RN: 892293-42-4
M. Wt: 424.53
InChI Key: UHHUGMXFNQCIKH-STZFKDTASA-N
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Description

The compound is a complex organic molecule that contains a benzyl group (a benzene ring attached to a methyl group), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), and a benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Compounds containing benzyl and thiophene groups generally have moderate to high boiling points and are often soluble in organic solvents .

Scientific Research Applications

Antiviral, Antitubercular, and Anticancer Activities

A study conducted by Çıkla synthesized a series of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl]phenyl]-3-substituted thiourea derivatives. These compounds were evaluated for their in vitro activities against various viruses, including HIV-1 and HIV-2, HSV-1, HSV-2, Coxsackie virus B4, Sindbis virus, human cytomegalovirus, and varicella-zoster virus. Additionally, their antimycobacterial activity against Mycobacterium tuberculosis H37 Rv and anticancer activity on A 549 and L 929 cell lines were assessed (Çıkla, 2010).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Properties and Anti-inflammatory Activity

Smelcerovic and colleagues investigated thirty 2-amino-5-alkylidene-thiazol-4-ones for their inhibitory activity against xanthine oxidase, both in commercial enzyme form and in rat liver homogenate. They also assessed the compounds' anti-inflammatory response on human peripheral blood mononuclear cells (PBMCs), finding that some derivatives showed potent inhibitory effects and promising anti-inflammatory responses (Smelcerovic et al., 2015).

Monoamine Oxidase Inhibition

Ahmad and co-researchers synthesized and biologically evaluated two new series of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides and their derivatives. These compounds were tested for their monoamine oxidases inhibition activities, showing selectivity towards MAO-A over MAO-B, indicating their potential for therapeutic applications in treating disorders related to monoamine oxidase activity (Ahmad et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Without specific information, it’s difficult to predict the mechanism of action of this compound .

properties

IUPAC Name

(3Z)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[(thiophen-2-ylmethylamino)methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-16-8-10-17(11-9-16)15-24-20-7-3-2-6-19(20)22(25)21(29(24,26)27)14-23-13-18-5-4-12-28-18/h2-12,14,23H,13,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHUGMXFNQCIKH-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CS4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NCC4=CC=CS4)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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